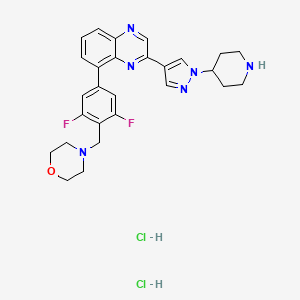

NVP-BSK805 2HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

In the context of small molecule inhibitors similar to NVP-BSK805 2HCl, synthesis typically involves multi-step organic reactions, targeting specificity and potency towards their protein targets. For instance, a convergent synthetic route has been described for the efficient synthesis of selective inhibitors, highlighting the importance of designing synthesis processes that enhance yield, reduce reaction steps, and minimize the use of harsh conditions (Saidahmatov et al., 2021).

Molecular Structure Analysis

The molecular structure of small molecule inhibitors is crucial for their binding affinity and specificity. Crystallography studies, for instance, have elucidated the binding interactions between inhibitors and their targets, providing insights into the molecular basis of inhibition. Such structural analyses are essential for understanding how modifications in the chemical structure of inhibitors like this compound could affect their therapeutic potential (Newton et al., 2017).

Wissenschaftliche Forschungsanwendungen

NVP-BSK805 demonstrates potent inhibition of both JAK2V617F and JAK2 wild-type enzymes, acting in an ATP-competitive manner. It displays selectivity towards JAK2 and suppresses STAT5 phosphorylation in JAK2V617F-bearing cells, leading to suppression of cell proliferation and induction of apoptosis. The compound also shows efficacy in vivo, including suppressing leukemic cell spreading and splenomegaly in mouse models, and potently suppressing erythropoietin-induced polycythemia in mice and rats (Baffert et al., 2010).

NVP-BSK805, along with another JAK2 inhibitor, CEP-33779, has been found to have high P-gp inhibitory activity. It can sensitize drug-resistant cancer cells to vincristine, a chemotherapeutic agent. This suggests that NVP-BSK805 not only targets JAK2 but also has a role in overcoming multidrug resistance in cancer cells (Cheon et al., 2017).

Wirkmechanismus

Target of Action

NVP-BSK805 2HCl is a potent and selective ATP-competitive inhibitor of JAK2 . The Janus kinase (JAK) family of tyrosine kinases includes JAK1, JAK2, JAK3, and TYK2, which play critical roles in cytokine signaling pathways that regulate hematopoiesis, growth, immunity, inflammation, and development . Among these, this compound primarily targets JAK2 with an IC50 of 0.5 nM, demonstrating over 20-fold selectivity towards JAK1, JAK3, and TYK2 .

Mode of Action

This compound interacts with its target, JAK2, in an ATP-competitive manner . It binds to the ATP-binding site of JAK2, thereby inhibiting its kinase activity. This results in the prevention of downstream signaling and subsequent cellular responses .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the JAK-STAT signaling pathway . By inhibiting JAK2, this compound prevents the phosphorylation and activation of STAT5, a downstream effector in the JAK-STAT pathway . This leads to a reduction in growth factor-independent cell proliferation .

Result of Action

The inhibition of JAK2 by this compound leads to a significant reduction in cell proliferation and viability, particularly in cells expressing the JAK2 V617F mutation . It also induces apoptosis in these cells . Moreover, it has been found to interfere with the action of leptin, leading to increased fat mass and feed efficiency .

Biochemische Analyse

Biochemical Properties

NVP-BSK805 2HCl plays a crucial role in biochemical reactions by inhibiting the activity of JAK2. This compound exhibits high selectivity for JAK2 over other Janus kinases, such as JAK1, JAK3, and TYK2. The inhibition of JAK2 by this compound is achieved through ATP-competitive binding, with an IC50 value of approximately 0.5 nM . This selective inhibition disrupts the JAK-STAT signaling pathway, which is essential for various cellular processes, including cell growth, differentiation, and apoptosis.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting JAK2, it impacts cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to block the phosphorylation of STAT5, a downstream target of JAK2, thereby inhibiting the growth and inducing apoptosis in JAK2 V617F-mutant cells . This compound also affects the expression of anti-apoptotic proteins such as Bcl-xL and Mcl-1, further promoting cell death in cancerous cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of JAK2, thereby preventing the phosphorylation and activation of downstream signaling molecules such as STAT5. This inhibition leads to the suppression of JAK-STAT signaling, which is critical for the survival and proliferation of certain cancer cells . Additionally, this compound modulates the post-translational modifications of proteins like Bim and Mcl-1, contributing to its pro-apoptotic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and retains its inhibitory activity over extended periods. Prolonged exposure to this compound can lead to the degradation of the compound and potential resistance in some cell lines . Long-term studies have shown that continuous treatment with this compound can result in sustained inhibition of JAK2 signaling and persistent anti-proliferative effects in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK2 activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hematological toxicity and off-target effects on other kinases. These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with JAK2. The compound’s inhibition of JAK2 affects the downstream signaling pathways, including the JAK-STAT pathway, which plays a vital role in cellular metabolism . Additionally, this compound may influence metabolic flux and metabolite levels by altering the expression and activity of key metabolic enzymes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its inhibitory effects on JAK2 . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of efflux transporters.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the cytoplasm and nucleus where JAK2 is active. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to JAK2 to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments.

Eigenschaften

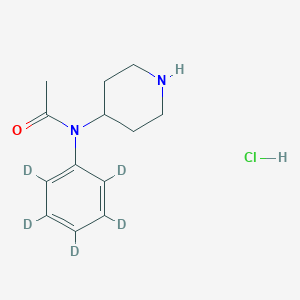

IUPAC Name |

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28F2N6O.2ClH/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20;;/h1-3,12-16,20,30H,4-11,17H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOCAPALWRHKCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(C=N2)C3=NC4=C(C=CC=C4N=C3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30Cl2F2N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20720930 |

Source

|

| Record name | 8-{3,5-Difluoro-4-[(morpholin-4-yl)methyl]phenyl}-2-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]quinoxaline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1092499-93-8 |

Source

|

| Record name | 8-{3,5-Difluoro-4-[(morpholin-4-yl)methyl]phenyl}-2-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]quinoxaline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.